N-[2-(1H-indol-3-yl)ethyl]-1-[6-(4-methoxyphenyl)pyrimidin-4-yl]piperidine-3-carboxamide
Description
The compound N-[2-(1H-indol-3-yl)ethyl]-1-[6-(4-methoxyphenyl)pyrimidin-4-yl]piperidine-3-carboxamide (hereafter referred to as the "target compound") is a heterocyclic small molecule with a molecular formula of C₂₂H₂₃N₃O₃ and a monoisotopic mass of 377.173942 . Its structure comprises three key moieties:
- A piperidine-3-carboxamide core.
- A 6-(4-methoxyphenyl)pyrimidin-4-yl substituent at the piperidine nitrogen.
- An N-[2-(1H-indol-3-yl)ethyl] side chain.
Properties
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-1-[6-(4-methoxyphenyl)pyrimidin-4-yl]piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N5O2/c1-34-22-10-8-19(9-11-22)25-15-26(31-18-30-25)32-14-4-5-21(17-32)27(33)28-13-12-20-16-29-24-7-3-2-6-23(20)24/h2-3,6-11,15-16,18,21,29H,4-5,12-14,17H2,1H3,(H,28,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIZZVAUQTURRGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NC=N2)N3CCCC(C3)C(=O)NCCC4=CNC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Piperidine vs. Pyrrolidine Carboxamide Analogs
A closely related analog, N-[2-(1H-indol-3-yl)ethyl]-1-(4-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide (), shares the same molecular formula (C₂₂H₂₃N₃O₃ ) but differs in two key aspects:
Ring Size : The target compound uses a 6-membered piperidine ring , whereas the analog employs a 5-membered pyrrolidine .
Implications :
- The 5-oxo group in the pyrrolidine analog could improve solubility or polar interactions, though this remains speculative without activity data.
Pyrimidine Substituent Variations
Three compounds from highlight the impact of pyrimidine substituents on molecular properties:
(S)-1-(6-(6-methoxypyridin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-N-(4-(trifluoromethoxy)benzyl)piperidine-3-carboxamide
(S)-1-(6-(4-morpholinophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-N-(4-(trifluoromethoxy)benzyl)piperidine-3-carboxamide
(S)-1-(6-(3,5-dimethylisoxazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-N-(4-(trifluoromethoxy)benzyl)piperidine-3-carboxamide
Key Differences from the Target Compound :
- Heterocyclic Core : These analogs use a pyrrolo[2,3-d]pyrimidine fused ring system, enhancing rigidity compared to the target’s simple pyrimidine.
- Substituents: The 4-methoxyphenyl group in the target is replaced with methoxypyridinyl, morpholinophenyl, or dimethylisoxazolyl, which modulate electronic and steric properties.
- Lipophilicity : The trifluoromethoxybenzyl group in these analogs increases molecular weight (~593 vs. 377) and lipophilicity, likely affecting membrane permeability .
Indole Modifications
N-[2-(6-Fluoro-1H-indol-1-yl)ethyl]-1-(2-pyrimidinyl)piperidine-3-carboxamide () introduces a 6-fluoro substituent on the indole ring. Fluorination typically enhances metabolic stability and bioavailability by reducing cytochrome P450-mediated oxidation . The absence of fluorine in the target compound may reflect a trade-off between potency and pharmacokinetic optimization.
Kinase Inhibitor Analog: AZD5363
The clinical candidate AZD5363 () shares a pyrimidine-piperidine-carboxamide scaffold but incorporates a pyrrolopyrimidine core and a chlorophenyl group. Key distinctions include:
- Selectivity : AZD5363 is a potent Akt kinase inhibitor with reduced hERG affinity, minimizing cardiac toxicity risks.
- Pharmacokinetics : Its hydroxypropyl side chain improves oral bioavailability, a feature absent in the target compound .
Data Table: Structural and Functional Comparison
Research Implications
- Ring Size and Flexibility : Piperidine analogs (target compound) may offer broader binding adaptability compared to rigid pyrrolo[2,3-d]pyrimidine systems .
- Substituent Optimization: The 4-methoxyphenyl group in the target compound balances electronic effects and steric bulk, but substituents like morpholinophenyl () or chlorophenyl () could enhance target affinity or selectivity.
- Fluorination : Incorporating fluorine into the indole ring () merits exploration to improve metabolic stability.
Q & A
Basic: What are the recommended synthetic routes for preparing N-[2-(1H-indol-3-yl)ethyl]-1-[6-(4-methoxyphenyl)pyrimidin-4-yl]piperidine-3-carboxamide?
The synthesis typically involves multi-step reactions, starting with the preparation of key intermediates such as the 6-(4-methoxyphenyl)pyrimidin-4-yl and indole-ethylamine moieties. A common approach includes:
- Coupling reactions : Use of peptide coupling agents (e.g., HATU, DCC) to link the piperidine-3-carboxamide core with the indole-ethylamine group .
- Catalytic cross-coupling : Palladium-catalyzed Suzuki-Miyaura reactions to attach the 4-methoxyphenyl group to the pyrimidine ring .
- Solvent optimization : Reactions are conducted in anhydrous DMF or toluene under inert atmospheres to prevent oxidation .
Basic: How should researchers characterize the structural purity of this compound?
Critical techniques include:
- NMR spectroscopy : 1H/13C NMR to confirm the integration of aromatic protons (indole, pyrimidine) and methoxy groups .
- High-resolution mass spectrometry (HR-MS) : To verify molecular weight (expected ~500–550 g/mol) and isotopic patterns .
- X-ray crystallography : For unambiguous confirmation of stereochemistry and crystal packing, if single crystals are obtainable .
Basic: What preliminary biological assays are suitable for evaluating this compound’s activity?
- Enzyme inhibition assays : Test against kinases or GPCRs using fluorescence polarization or radiometric assays .
- Cell viability studies : Screen in cancer cell lines (e.g., HeLa, MCF-7) via MTT assays to assess cytotoxicity .
- Receptor binding studies : Use surface plasmon resonance (SPR) to measure affinity for serotonin or dopamine receptors, given the indole moiety’s prevalence in neurotransmitter analogs .
Advanced: How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
- Substituent variation : Replace the 4-methoxyphenyl group with electron-withdrawing (e.g., Cl, CF3) or donating (e.g., NH2) groups to modulate electronic effects .
- Scaffold hopping : Replace the piperidine ring with pyrrolidine or azepane to assess conformational flexibility .
- In silico modeling : Perform molecular docking (AutoDock, Schrödinger) to predict binding modes with target proteins like PI3K or HDACs .
Advanced: What mechanistic studies are recommended to elucidate its mode of action?
- Kinetic assays : Determine inhibition constants (Ki) using steady-state enzyme kinetics .
- Cellular thermal shift assays (CETSA) : Identify target engagement in live cells .
- Metabolomics profiling : LC-MS-based analysis to track downstream metabolic changes post-treatment .
Advanced: How should researchers resolve contradictions in reported biological data (e.g., conflicting IC50 values)?
- Reproducibility checks : Validate assays across multiple labs with standardized protocols .
- Orthogonal assays : Confirm enzyme inhibition using both fluorogenic and radiometric methods .
- Batch analysis : Compare purity (>95% by HPLC) and stereochemical consistency (chiral HPLC) across synthetic batches .
Basic: What analytical methods ensure compound purity and stability during storage?
- LC-MS/MS : Monitor degradation products (e.g., hydrolysis of the carboxamide group) .
- Forced degradation studies : Expose to heat (40°C), light, and humidity to identify labile functional groups .
- Long-term stability : Store lyophilized powder at -80°C under argon to prevent oxidation of the indole moiety .
Basic: What safety protocols are essential for handling this compound?
- Personal protective equipment (PPE) : Gloves, lab coats, and safety goggles .
- Ventilation : Use fume hoods during weighing and synthesis to avoid inhalation .
- Emergency measures : Immediate skin decontamination with soap/water and eye rinsing with saline .
Advanced: How can solubility issues in aqueous buffers be addressed for in vivo studies?
- Co-solvent systems : Use cyclodextrins or PEG-400 to enhance solubility .
- Prodrug strategies : Introduce phosphate or acetate groups at the carboxamide for improved bioavailability .
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles .
Advanced: What degradation products are likely under physiological conditions, and how are they characterized?
- Hydrolysis : The carboxamide bond may cleave to yield piperidine-3-carboxylic acid and indole-ethylamine fragments .
- Oxidation : Methoxy groups on the pyrimidine ring may convert to quinones under oxidative stress .
- Analytical tools : UPLC-QTOF-MS to identify degradation pathways and quantify metabolites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
